molecular formula C11H12N2O4 B1204340 N'-formylkynurenine CAS No. 3978-11-8

N'-formylkynurenine

Cat. No. B1204340
CAS RN: 3978-11-8
M. Wt: 236.22 g/mol
InChI Key: BYHJHXPTQMMKCA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

NFK can be synthesized from tryptophan through photo-oxidation or enzymatic processes. The photo-oxidation of tryptophan in the presence of sensitizers under sunlight or UV light leads to the formation of NFK among other products. Enzymatically, it is formed by the action of indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) on tryptophan, marking the first step in the kynurenine pathway of tryptophan degradation (Makino & Tsuboi, 1959).

Molecular Structure Analysis

The molecular structure of NFK has been investigated using various spectroscopic techniques, demonstrating its unique characteristics, such as fluorescence properties and the ability to form complexes with DNA and other biological molecules. Intramolecular hydrogen bonding plays a crucial role in its spectroscopic properties, with fluorescence emission being significantly shifted in different solvent polarities (Pileni, Walrant, & Santus, 1976).

Chemical Reactions and Properties

NFK undergoes various chemical reactions, including photochemical and photosensitizing properties, where it reacts with water and other biological compounds upon excitation. It is a photosensitizer that can induce oxidation of amino acids and nucleotides, highlighting its potential role in biological oxidative stress and photodynamic therapy (Pileni, Santus, & Land, 1978).

Physical Properties Analysis

The physical properties of NFK, such as its fluorescence characteristics, have been utilized to study the local environment of tryptophan in proteins. Its fluorescence intensity increases logarithmically with decreasing solvent polarity, and the emission maximum shifts to blue, which is linearly related to the dielectric constant of the solvent (Fukunaga, Katsuragi, Izumi, & Sakiyama, 1982).

Chemical Properties Analysis

Electrochemically, NFK shows different reduction processes in various pH media, illustrating its diverse chemical behavior. In acidic conditions, it undergoes a two-electron, two-proton reduction process, whereas in alkaline media, a one-electron reduction step is observed. These properties are significant for analytical and biochemical studies (Bond, Tucker, Qing, & Rivett, 1991).

Scientific Research Applications

N'-formylkynurenine in Photobiology

N'-formylkynurenine (FK) has been identified as a potent photosensitizer. Its molecules, in their excited singlet state, react rapidly with water, possibly leading to hydroxyl radical formation. Additionally, the FK triplet state can interact with various biological compounds, including vitamins, amino acids, and nucleic acid bases. These interactions can lead to the reduction of substrates like cytochrome c or oxygen, highlighting FK's potential role in photochemical processes and its effects on biological molecules (Pileni, Santus, & Land, 1978).

Fluorescence Characteristics

Understanding N'-formylkynurenine Fluorescence

Studies have shown that N'-formylkynurenine exhibits fluorescence characteristics that can be used to analyze the local environment of tryptophan in proteins. Its fluorescence intensity and emission maxima are influenced by solvent polarity, temperature, and other factors. This property makes it a valuable tool for studying protein structure and dynamics, providing insights into the local environment of specific amino acids within protein structures (Fukunaga et al., 1982).

Electrochemical Studies

N'-formylkynurenine in Electrochemistry

Electrochemical studies have been conducted on N'-formylkynurenine, highlighting its reduction behavior at mercury electrodes across a broad pH range. These studies offer valuable insights into the electrochemical properties of N'-formylkynurenine, which can be pivotal for developing analytical methods for its detection and quantification. This research also underscores the compound's reactivity and potential applications in electrochemical sensors and assays (Bond, Tucker, Qing, & Rivett, 1991).

Photodynamic Sensitization

N'-formylkynurenine in DNA Interactions

N'-formylkynurenine derivatives demonstrate a strong affinity for binding to DNA, playing a significant role in the photosensitized degradation of DNA. This binding process varies between homopolynucleotides and DNA, with different association constants indicating the strength of binding. The photodynamic properties of N'-formylkynurenine and its derivatives are crucial in understanding DNA damage mechanisms and could have implications in fields such as phototherapy and DNA repair studies (Walrant, Santos, & Charlier, 1976).

Safety And Hazards

According to the safety data sheet, NFK causes skin irritation and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area and to wash skin thoroughly after handling .

Future Directions

NFK has been shown to accumulate in PSII during conditions of high light stress in vitro . This provides a new marker to use in the identification of ROS generation sites in PSII and other proteins . The speculative hypothesis that NFK, and other oxidative modifications of tryptophan, play a role in the PSII damage and repair cycle is discussed . NFK may have a similar function during oxidative stress in other biological systems .

properties

IUPAC Name

(2S)-2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHJHXPTQMMKCA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formyl-L-kynurenine

CAS RN

3978-11-8
Record name Formylkynurenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FORMYLKYNURENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS20W0733S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-formylkynurenine
Reactant of Route 2
N'-formylkynurenine
Reactant of Route 3
Reactant of Route 3
N'-formylkynurenine
Reactant of Route 4
N'-formylkynurenine
Reactant of Route 5
N'-formylkynurenine
Reactant of Route 6
N'-formylkynurenine

Citations

For This Compound
5,020
Citations
J Basran, I Efimov, N Chauhan… - Journal of the …, 2011 - ACS Publications
Heme dioxygenases catalyze the oxidation of l-tryptophan to N-formylkynurenine (NFK), the first and rate-limiting step in tryptophan catabolism. Although recent progress has been …
Number of citations: 87 pubs.acs.org
A Pirie - Biochemical Journal, 1971 - ncbi.nlm.nih.gov
… Evidence is presented that the indole ring is split to yield N′-formylkynurenine. The possible relation of this photo-oxidative change to changes in the lens proteins of brown cataracts is …
Number of citations: 224 www.ncbi.nlm.nih.gov
M Ehrenshaft, S de Oliveira Silva, I Perdivara… - Free Radical Biology …, 2009 - Elsevier
… of tryptophan residues in proteins with radical and other oxidative species frequently lead to cleavage of the indole ring, modifying tryptophan residues into N-formylkynurenine (NFK) …
Number of citations: 62 www.sciencedirect.com
A Gieβauf, B van Wickern, T Simat, H Steinhart… - FEBS letters, 1996 - Elsevier
… Oxidized LDL contained N-formylkynurenine, kynurenine and tryptamine but no oxindolylalanine and 5-hydroxytryptophan. N-Formylkynurenine increased from an initial value of 0.21 to …
Number of citations: 81 www.sciencedirect.com
F Sakiyama, N Masuda, T Nakazawa, Y Katsuragi - Chemistry Letters, 1978 - journal.csj.jp
Tryptophan was quantitatively oxidized to kynurenine or N′-formylkynurenine on … reduced to N′-formylkynurenine, but in the acidic condition it was converted to kynurenine. …
Number of citations: 10 www.journal.csj.jp
T Todorovski, M Fedorova, L Hennig… - Journal of Peptide …, 2011 - Wiley Online Library
ROS, continuously produced in cells, can reversibly or irreversibly oxidize proteins, lipids, and DNA. At the protein level, cysteine, methionine, tryptophan, and tyrosine residues are …
Number of citations: 36 onlinelibrary.wiley.com
P Tomek, BD Palmer, JU Flanagan, SPS Fung… - Analytical and …, 2013 - Springer
… in situ formation of an N-formylkynurenine-derived fluorophore (… , equating to 153 nM N-formylkynurenine, which is over 30-… Formation of an N-formylkynurenine-derived fluorophore for …
Number of citations: 29 link.springer.com
TM Dreaden, J Chen, S Rexroth, BA Barry - Journal of Biological Chemistry, 2011 - ASBMB
… In addition to kynurenine, another known PTM of tryptophan in proteins is N-formylkynurenine (NFK). NFK may bind amines and is created as a stable double oxidation intermediate in …
Number of citations: 67 www.jbc.org
A Pirie - Biochemical Journal, 1972 - ncbi.nlm.nih.gov
… N'-Formylkynurenine can be detected by a change in the … of detection and identification of N'-formylkynurenine in the intact … the fluorescence spectrum of N'-formylkynurenine with that of …
Number of citations: 85 www.ncbi.nlm.nih.gov
N Omri, M Yahyaoui, R Banani… - Journal of Theoretical …, 2016 - World Scientific
Tryptophan methyl ester (Trp-ME) degrades with singlet oxygen and produce compounds which are photosensitizers and may react to form other derivatives such as N’-…
Number of citations: 8 www.worldscientific.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.